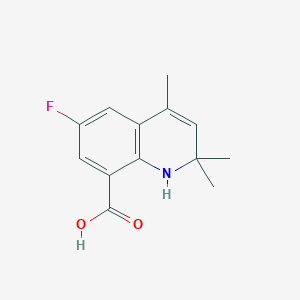
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the cyclization of para-fluoroaniline and acetone under the catalysis of para-toluenesulfonic acid. The reaction is carried out by heating the mixture, which leads to the formation of the desired quinoline derivative. The water generated during the reaction is removed by direct distillation or azeotropic distillation with an inert solvent .
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed with slight modifications to enhance yield and efficiency. The process involves the use of large-scale reactors and continuous distillation setups to ensure the removal of water and other by-products. The reaction conditions are optimized to achieve high raw material conversion rates and yields, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may interact with cellular proteins involved in oxidative stress response, thereby exerting its protective effects against cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Uniqueness
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the carboxylic acid group provides a site for further chemical modifications.
Properties
Molecular Formula |
C13H14FNO2 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
6-fluoro-2,2,4-trimethyl-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C13H14FNO2/c1-7-6-13(2,3)15-11-9(7)4-8(14)5-10(11)12(16)17/h4-6,15H,1-3H3,(H,16,17) |
InChI Key |
PCVUJGKJMZOJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2C(=O)O)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















